molecular formula C11H15ClNO4P B3050248 (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate CAS No. 245078-14-2

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B3050248
CAS No.: 245078-14-2
M. Wt: 291.67 g/mol
InChI Key: NCRSWTKBLAQFFX-JUGYALQGSA-N
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Description

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is a chiral organophosphorus compound derived from L-alanine, presented as an ester. Its molecular formula is C11H15ClNO4P, with a molecular weight of 291.67 g/mol. This reagent features a reactive phosphoryl chloride group and a phenoxy substituent, making it a valuable synthetic intermediate for researchers. Its primary applications in scientific research include its use in peptide mimicry and the development of phosphorus-containing analogs of amino acids. It is also instrumental in exploring enzyme inhibition strategies and synthesizing novel compounds for agrochemical or pharmaceutical research, such as potential prodrugs. The compound must be handled with care, as similar phosphoryl chloride compounds are associated with specific hazard statements. It is recommended to store this product under an inert atmosphere at low temperatures (e.g., -20°C) to maintain stability . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or veterinary use.

Properties

IUPAC Name

ethyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)/t9-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSWTKBLAQFFX-JUGYALQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461378
Record name Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245078-14-2
Record name Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves the reaction of ethyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general reaction scheme can be represented as follows:

  • Starting Materials:

    • Ethyl 2-amino propanoate
    • Chloro(phenoxy)phosphoryl chloride
  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran
    • Temperature: 0°C to room temperature
    • Catalyst: Triethylamine or pyridine
  • Procedure:

    • The ethyl 2-amino propanoate is dissolved in the solvent and cooled to 0°C.
    • Chloro(phenoxy)phosphoryl chloride is added dropwise to the solution with stirring.
    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.
    • The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid
    • Major products: Phosphine oxides
  • Reduction:

    • Reduction of the compound can occur at the chloro group, converting it to a hydroxyl group.
    • Common reagents: Lithium aluminum hydride, sodium borohydride
    • Major products: Hydroxy(phenoxy)phosphoryl derivatives
  • Substitution:

    • The chloro group can be substituted with various nucleophiles, such as amines or thiols.
    • Common reagents: Ammonia, primary or secondary amines, thiols
    • Major products: Amino(phenoxy)phosphoryl or thio(phenoxy)phosphoryl derivatives

Scientific Research Applications

The biological activity of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is primarily attributed to its ability to act as a phosphorylating agent. This characteristic allows it to interact with various biomolecules, influencing enzymatic activities and metabolic pathways.

Key Mechanisms of Action

  • Phosphorylation : The compound can transfer its phosphoryl group to nucleophilic sites on proteins, modifying their function.
  • Enzyme Inhibition/Activation : Depending on the target enzyme, it may serve as an inhibitor or activator, thereby impacting metabolic processes.

Applications in Research and Industry

  • Pharmaceutical Development :
    • The compound is being explored as a potential lead in drug development due to its ability to modulate protein functions through phosphorylation. Its unique structure allows for targeted modifications that can enhance therapeutic efficacy.
  • Agricultural Chemistry :
    • Given its organophosphorus nature, this compound may have applications as a pesticide or herbicide, acting on specific biochemical pathways in target organisms.
  • Biochemical Assays :
    • The compound can be utilized in biochemical assays for studying enzyme kinetics and mechanisms due to its ability to selectively modify enzyme activity through phosphorylation.

Mechanism of Action

The mechanism of action of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with molecular targets through phosphorylation. The compound can transfer its phosphoryl group to nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate (Crystalline Form)
  • Structural Differences: Ester Group: Uses isopropyl instead of ethyl, increasing steric bulk and lipophilicity. Phosphoryl Substituents: Incorporates a fluorinated tetrahydrofuran ring linked to a dihydropyrimidinone moiety, absent in the target compound. Stereochemistry: Multiple chiral centers (2R,3R,4R,5R in the tetrahydrofuran ring), enhancing target specificity.
  • Key Properties :
    • Crystalline form improves stability and facilitates purification .
    • Fluorine atom enhances metabolic stability and bioavailability.
  • Applications: Likely a nucleoside analog prodrug (e.g., antiviral or anticancer agent), given the dihydropyrimidinone and fluorinated sugar moiety.
Compound B : Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate Hydrochloride
  • Structural Differences: Backbone: Features a 2-methylpropanoate group instead of a phosphoryl-amino linkage. Substituents: Contains a catechol (3,4-dihydroxyphenyl) group, absent in the target compound. Salt Form: Hydrochloride salt improves aqueous solubility.
  • Key Properties :
    • Catechol group suggests antioxidant or neurotransmitter-related activity (e.g., dopamine analog).
    • Methyl group at the 2-position may reduce enzymatic degradation.
  • Applications: Potential use in neurodegenerative or cardiovascular therapies due to catechol’s redox activity.
Compound C : 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-2,3,6-trimethylphenyl 2-methylpropanoate Hydrochloride
  • Structural Differences: Aromatic System: A trimethylphenyl group linked to a methoxyphenoxy-ethylamino chain. Ester Group: 2-methylpropanoate instead of ethyl phosphorylated amino-propanoate.
  • Key Properties: Methoxyphenoxy group may enhance blood-brain barrier penetration. Trimethylphenyl moiety increases lipophilicity and membrane affinity.
  • Applications : Likely a CNS-targeting prodrug or receptor modulator.

Comparative Data Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Ethyl phosphorylated amino-propanoate Isopropyl phosphorylated amino-propanoate Ethyl 2-methylpropanoate Trimethylphenyl 2-methylpropanoate
Key Substituents Chloro, phenoxy, amino Fluorinated tetrahydrofuran, dihydropyrimidinone 3,4-Dihydroxyphenyl, methyl Methoxyphenoxy-ethylamino, trimethylphenyl
Stereochemistry (2S) configuration Multiple chiral centers (2R,3R,4R,5R) (2S) configuration Not specified
Physical Form Not reported Crystalline Hydrochloride salt Hydrochloride salt
Potential Applications Enzyme inhibition, prodrugs Antiviral/anticancer prodrug Neurodegenerative/cardiovascular therapies CNS-targeted therapies

Biological Activity

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is an organophosphorus compound with significant biological activity. Its unique structure, characterized by a chloro(phenoxy)phosphoryl group linked to an amino propanoate backbone, suggests potential applications in various fields including pharmacology and agriculture.

  • IUPAC Name : Ethyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate
  • Molecular Formula : C₁₁H₁₅ClNO₄P
  • Molecular Weight : 291.67 g/mol
  • CAS Number : 245078-14-2

The compound's synthesis generally involves the reaction of ethyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride under controlled conditions, ensuring the desired stereochemistry and yield .

Mechanism of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through phosphorylation. This interaction can modulate the activity of proteins and enzymes, influencing various biochemical pathways.

Key Mechanisms

  • Phosphorylation : The compound can transfer its phosphoryl group to nucleophilic sites on proteins, altering their function.
  • Enzyme Inhibition/Activation : Depending on the target enzyme, it may act as an inhibitor or activator, impacting metabolic pathways.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant biological effects:

  • Antimicrobial Activity : Studies indicate that organophosphorus compounds can inhibit bacterial growth, suggesting potential as antimicrobial agents.
  • Enzyme Interactions : The compound has been shown to affect the activity of various enzymes, including those involved in signal transduction pathways.

Case Study: Herbicidal Activity

A relevant case study examined the herbicidal properties of related compounds. It was found that organophosphorus derivatives could effectively inhibit plant growth by interfering with key metabolic processes . The specific activity of this compound in this regard remains to be fully elucidated.

Comparative Biological Activity of Organophosphorus Compounds

Compound NameBiological ActivityReference
This compoundPotential enzyme modulator
Chloro(phenoxy)phosphoryl derivativesAntimicrobial
2,4-D HerbicideHerbicidal

Conclusion and Future Directions

The compound this compound exhibits promising biological activity that warrants further investigation. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To better understand the specific biochemical pathways affected by this compound.
  • Agricultural Applications : Exploring its efficacy as a herbicide or pesticide.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a phosphorylated amine intermediate with an ethyl ester precursor. Key steps include:

  • Nucleophilic substitution : Reacting a chloro-phosphoryl intermediate with (2S)-ethyl 2-aminopropanoate under basic conditions (e.g., K₂CO₃ in acetone at reflux) to form the phosphoramidate bond .
  • Steric control : Use of chiral auxiliaries or enantioselective catalysts to retain the (2S) configuration during esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis of the phosphoryl group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/³¹P NMR : Confirm the phosphoramidate structure (δ ~10–15 ppm for P=O in ³¹P NMR) and chiral center integrity (split signals in ¹H NMR due to stereochemistry) .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and P=O vibrations (~1250 cm⁻¹) .
  • HPLC-MS : Assess enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) and quantify via mass fragmentation patterns .

Q. How do the chloro and phenoxy groups influence the compound’s reactivity in downstream modifications?

  • Methodological Answer :

  • Chloro group : Acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or alcohols) to generate derivatives. Reactivity is pH-dependent, requiring anhydrous conditions to avoid hydrolysis .
  • Phenoxy group : Enhances lipophilicity, impacting solubility in organic solvents. It can undergo electrophilic aromatic substitution (e.g., nitration) but requires protection during acidic/basic reactions .

Advanced Research Questions

Q. What strategies ensure stereochemical fidelity during large-scale synthesis, and how does chirality affect biological interactions?

  • Methodological Answer :

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to maintain the (2S) configuration .
  • Biological relevance : The (2S) enantiomer may exhibit higher affinity for enzyme active sites (e.g., phosphatases or kinases), as shown in analogs where stereochemistry altered IC₅₀ values by >10-fold . Computational docking (AutoDock Vina) can predict binding modes .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and what degradation products form?

  • Methodological Answer :

  • Stability assays : Accelerated stability testing (40°C/75% RH) reveals:
  • Hydrolysis of the ethyl ester to carboxylic acid under alkaline conditions.
  • Phosphoramidate cleavage at extremes of pH (pH <2 or >10) .
  • Degradation products : Identified via LC-MS as ethyl phosphate derivatives and phenyl glycine analogs .

Q. What computational models predict the compound’s interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer :

  • QSAR/QSPR modeling : Predict logP (2.1 ± 0.3) and polar surface area (85 Ų) using Gaussian09 to optimize bioavailability .
  • Molecular dynamics : Simulate binding to serine hydrolases (e.g., 1 µs simulations in GROMACS) to identify key hydrogen bonds with catalytic triads. Validate via enzyme inhibition assays (IC₅₀ ~5–20 µM) .

Q. How do halogenated analogs of this compound compare in terms of bioactivity and synthetic complexity?

  • Methodological Answer :

  • Bioactivity : Fluorine or bromine substitution at the phenyl ring increases metabolic stability (t₁/₂ >6 hrs vs. 2 hrs for parent compound) but may reduce solubility. For example, a 4-fluoro analog showed 3× higher cytotoxicity in HepG2 cells .
  • Synthetic challenges : Halogenation requires Pd-mediated cross-coupling (e.g., Buchwald-Hartwig), increasing steps and cost. Purity is assessed via comparative TLC and elemental analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
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(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

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